REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]3[CH:21]=[CH:20][C:14]([C:15](OCC)=[O:16])=[CH:13][CH:12]=3)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.CC(C[AlH]CC(C)C)C.CO>C1COCC1.CCOCC.[Na].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[K+]>[O:1]1[C:5]2([CH2:6][CH2:7][CH:8]([C:11]3[CH:12]=[CH:13][C:14]([CH2:15][OH:16])=[CH:20][CH:21]=3)[CH2:9][CH2:10]2)[O:4][CH2:3][CH2:2]1 |f:5.6.7.8,^1:42|
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)C2=CC=C(C(=O)OCC)C=C2
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
sodium potassium tartrate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Na].C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred rapidly until a clear phase separation
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was transferred to a 0° C.
|
Type
|
WAIT
|
Details
|
was held at this temperature for 45 min, whereupon it
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (0 to 30% EtOAc in hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCC(CC2)C2=CC=C(C=C2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |